4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
Overview
Description
4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Preparation Methods
The synthesis of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with ammonium acetate and acetic anhydride to form the imidazole ring. This intermediate is then further reacted with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzimidazole: Similar in structure but with different biological activities and applications.
4-(trifluoromethyl)pyrimidine: Another trifluoromethyl-containing compound with distinct chemical properties and uses.
4-(trifluoromethyl)pyrazole: Known for its applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H3,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYTTYGTEYEQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-83-7 | |
Record name | 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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